N-Boc4-amino-3-pyridine carboxaldehyde

Description

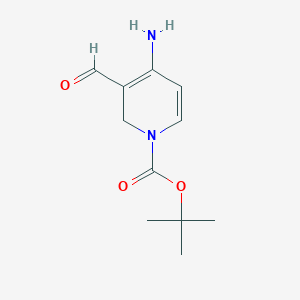

N-Boc-4-amino-3-pyridine carboxaldehyde (synonyms: (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (+)-N-Boc-N,O-isopropylidene-D-serinal) is a protected pyridine derivative with the molecular formula C₁₁H₁₉NO₄ (CAS: 95715-87-0) . Its structure features a Boc (tert-butoxycarbonyl) group protecting the amino moiety at the 4-position of the pyridine ring, while the aldehyde group is located at the 3-position (Figure 1). This compound is widely used in organic synthesis as a versatile intermediate, particularly in the preparation of pharmaceuticals and bioactive molecules requiring selective amino group protection.

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

tert-butyl 4-amino-3-formyl-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h4-5,7H,6,12H2,1-3H3 |

InChI Key |

XDSOBJFMQJQEJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C(C=C1)N)C=O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Synthesis

N-Boc4-amino-3-pyridine carboxaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance the biological activity of drugs, particularly those targeting neurological disorders. The compound's ability to act as a building block facilitates the development of novel therapeutic agents.

Key Findings:

- Neurological Disorders: The compound is involved in synthesizing drugs that modulate neurotransmitter systems, showing promise for treating conditions like depression and anxiety .

- Kinase Inhibitors: It is utilized in developing small molecule kinase inhibitors, which play a vital role in cancer therapy by targeting dysregulated kinase activity .

Ligand Development

The compound is instrumental in creating ligands for coordination chemistry. These ligands are essential for catalysis and materials science, enabling researchers to explore complex reactions and develop new materials.

Applications:

- Catalysis: this compound is used to synthesize ligands that improve the efficiency of catalytic processes in organic reactions .

- Material Science: The compound aids in the design of materials with specific properties, enhancing the performance of catalysts and sensors .

Biochemical Research

In biochemical studies, this compound plays a role in understanding enzyme interactions and metabolic pathways. This understanding is crucial for developing new therapeutic strategies and studying disease mechanisms.

Case Studies:

- Enzyme Interaction Studies: Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets .

- Metabolic Pathway Analysis: It has been employed to investigate the metabolic effects of various drugs on cellular systems, aiding in drug development processes .

Organic Synthesis Applications

As a valuable building block in organic synthesis, this compound enables chemists to create diverse chemical structures with applications in agrochemicals and specialty chemicals.

Synthesis Techniques:

- Electrochemical Methods: Recent studies have demonstrated efficient methods for the N-alkylation of this compound under mild conditions, leading to high yields of desired products .

- Cross-Coupling Reactions: The compound has been effectively utilized in palladium-catalyzed cross-coupling reactions to form C–N bonds, which are critical for synthesizing anilines and their derivatives .

Fluorescent Probes Development

Researchers have utilized this compound to develop fluorescent probes for imaging applications. These probes are essential for studying cellular functions and disease mechanisms.

Research Insights:

- Imaging Applications: The compound's derivatives have been shown to exhibit fluorescence properties that make them suitable for live-cell imaging studies .

- Cellular Function Studies: Fluorescent probes derived from this compound provide insights into cellular processes, aiding researchers in understanding disease progression at the molecular level .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development targeting neurological disorders | Enhances drug efficacy |

| Ligand Development | Creation of ligands for catalysis and materials science | Improves reaction efficiency |

| Biochemical Research | Studies on enzyme interactions and metabolic pathways | Aids in identifying therapeutic targets |

| Organic Synthesis | Building block for diverse chemical structures | Broad applicability in agrochemicals |

| Fluorescent Probes | Development of imaging tools for biological research | Facilitates real-time cellular function studies |

Comparison with Similar Compounds

Comparison with Similar Pyridinecarboxaldehydes

Structural Isomerism: 2-, 3-, and 4-Pyridinecarboxaldehydes

The position of the carboxaldehyde group relative to the pyridine nitrogen significantly impacts physicochemical and biological properties. Key comparisons include:

Key Structural Insights :

- Boc Protection: The Boc group in N-Boc-4-amino-3-pyridine carboxaldehyde sterically shields the amino group, reducing unintended side reactions compared to unprotected analogs like 4-aminopyridine-3-carboxaldehyde .

- Aldehyde Position : The 3-position aldehyde in the target compound contrasts with the 2- and 4-isomers, which exhibit higher cytotoxicity in HeLa and KCL-22 cancer cell lines (e.g., IC₅₀ values reduced by 30–50% for 2- and 4-isomers) .

Cytotoxicity and Metal Complexation

Schiff bases derived from pyridinecarboxaldehydes and their copper complexes demonstrate structure-dependent bioactivity:

Research Findings :

- Copper complexes of 2- and 4-pyridinecarboxaldehydes increase cytotoxicity by 2–3 fold due to enhanced DNA intercalation and reactive oxygen species (ROS) generation .

- The 3-position aldehyde (as in the target compound) shows inherently lower cytotoxicity, making it suitable for non-toxic drug scaffolds .

Key Observations :

- Unprotected pyridinecarboxaldehydes (e.g., 3- and 4-isomers) are used in high-yield reactions like Knoevenagel condensations and Schiff base formations (75–85% yields) .

Preparation Methods

Directed Ortho-Metalation and Formylation

This method leverages the directing effect of the Boc-protected amino group to regioselectively introduce the aldehyde at the 3-position:

-

Protect 4-aminopyridine with Boc using EDCI/HOBT (see Section 3).

-

Dissolve N-Boc-4-aminopyridine (1.0 eq) in anhydrous THF.

-

Cool to −78°C and add lithium diisopropylamide (LDA, 1.1 eq).

-

Stir for 1 hour, then add DMF (2.0 eq).

-

Warm to 25°C, quench with saturated NH₄Cl, and extract with ethyl acetate.

-

Purify via recrystallization (ethanol/water).

Yield : 70–75%.

Key Advantage : High regioselectivity for the 3-position.

Challenge : Sensitivity to moisture and stringent temperature control.

Oxidation of N-Boc-4-Amino-3-Picoline

Hypochlorite-Mediated Oxidation

Adapted from pyridinecarboxaldehyde syntheses, this method oxidizes the 3-methyl group of N-Boc-4-amino-3-picoline:

-

Synthesize N-Boc-4-amino-3-picoline via Boc protection of 4-amino-3-picoline.

-

Dissolve N-Boc-4-amino-3-picoline (1.0 eq) in water.

-

Add NaOH (2.0 eq) and NaOCl (1.5 eq) at 65–70°C for 3 hours.

-

Acidify with HCl, extract with ethyl acetate, and concentrate.

-

Purify via vacuum distillation.

Yield : 80–85%.

Key Advantage : Scalable for industrial production.

Side Reaction : Overoxidation to carboxylic acid (controlled via stoichiometry).

Reductive Amination of 3-Formylpyridine Derivatives

Palladium-Catalyzed Coupling

A two-step approach involving formylation followed by Boc protection:

-

Synthesize 3-formylpyridine via Vilsmeier-Haack formylation of pyridine.

-

Perform reductive amination at the 4-position using NH₃ and H₂/Pd/C.

-

Protect the amine with Boc anhydride (Section 1.1).

Yield : 60–65%.

Limitation : Low regioselectivity during amination.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Complexity |

|---|---|---|---|---|

| Direct Boc Protection | 85–90 | ≥99 | Low | Low |

| Directed Metalation | 70–75 | 95–98 | Medium | High |

| Hypochlorite Oxidation | 80–85 | ≥99 | High | Medium |

| Reductive Amination | 60–65 | 90–95 | Medium | High |

Optimal Route : Hypochlorite oxidation (Section 3.1) balances yield, purity, and scalability.

Challenges and Innovations

Regioselectivity in Formylation

The electron-withdrawing Boc group deactivates the pyridine ring, necessitating strong bases (e.g., LDA) for directed metalation. Recent advances use in situ generating systems with TEMPO to suppress overoxidation.

Q & A

Q. What are the common synthetic routes for introducing the Boc-protected amino group into 3-pyridine carboxaldehyde frameworks?

The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in pyridine derivatives, lithiation at the C-4 position using n-butyllithium or lithiated diamines (e.g., N,N,N'-trimethylethylenediamine) enables directed functionalization. Subsequent quenching with Boc-protecting reagents yields the N-Boc-4-amino intermediate. The aldehyde group at the 3-position is stabilized during synthesis by avoiding strong nucleophiles or acids that might deprotect the Boc group .

Q. How is regioselective halogenation achieved at the 4-position of pyridine carboxaldehyde derivatives?

Regioselective halogenation at the 4-position requires protecting the aldehyde group to prevent side reactions. In a dimethoxyethane or THF solvent, lithiation with n-butyllithium generates a reactive intermediate at the C-4 position, which is then quenched with electrophiles (e.g., iodine or bromine). The aldehyde is often protected as an acetal or stabilized via coordination with lithiated diamines to direct reactivity .

Q. What analytical techniques are critical for characterizing N-Boc-4-amino-3-pyridine carboxaldehyde?

Key techniques include:

- NMR spectroscopy : To confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and aldehyde proton (δ ~9.8 ppm).

- FT-IR : Peaks at ~1680–1720 cm⁻¹ (C=O stretch of Boc) and ~1700 cm⁻¹ (aldehyde C=O).

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- XRD/TGA : For crystallinity and thermal stability analysis in hybrid materials .

Advanced Research Questions

Q. How does the position of the carboxaldehyde group (3- vs. 4-) influence reactivity in metal-catalyzed cross-coupling reactions?

The 3-position carboxaldehyde in pyridine derivatives exhibits lower steric hindrance compared to the 4-position, enabling easier coordination with transition metals (e.g., Pd or Cu). However, the 4-position’s electronic environment, influenced by the Boc-protected amino group, may enhance stability in Suzuki-Miyaura couplings. Computational studies (DFT) can model charge distribution and predict reactivity .

Q. What methodologies resolve contradictions in reported biological activities of Schiff base derivatives derived from pyridine carboxaldehydes?

Structural isomerism (2-, 3-, or 4-carboxaldehyde) significantly impacts biological activity. For example, Schiff bases from 2- or 4-pyridine carboxaldehydes show higher cytotoxicity (e.g., IC₅₀ values <10 μM in HeLa cells) than 3-position analogs due to improved metal-binding capacity in copper(II) complexes. Discrepancies in literature may arise from varying assay conditions or impurities; orthogonal validation via HPLC purity checks and dose-response curves is recommended .

Q. How can computational Raman spectroscopy elucidate linker distribution in mixed-linker MOFs incorporating carboxaldehyde-functionalized pyridines?

In ZIF-8/ZIF-90 hybrids, carboxaldehyde linkers exhibit Raman band shifts (~1650 cm⁻¹) due to hydrogen bonding with adjacent methyl-functionalized linkers. Molecular dynamics simulations correlate these shifts with linker clustering vs. random distribution, enabling precise control over pore functionality for gas separation applications .

Q. What strategies mitigate competing side reactions during reductive amination of N-Boc-4-amino-3-pyridine carboxaldehyde?

- Use NaBH(OAc)₃ as a selective reductant to minimize over-reduction of the aldehyde.

- Pre-form the imine intermediate under anhydrous conditions (e.g., molecular sieves in dry ethanol).

- Monitor reaction progress via TLC or in situ IR to halt at the secondary amine stage .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for pyridine carboxaldehyde-derived Schiff bases?

Variations in copper(II) complex stoichiometry (1:1 vs. 1:2 ligand:metal ratios) alter redox activity and DNA interaction. For example, 4-pyridine carboxaldehyde complexes exhibit higher ROS generation but may degrade under physiological pH, reducing reproducibility. Standardizing complexation protocols (e.g., pH 7.4 buffered solutions) and verifying stability via UV-Vis kinetics can resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.